3-Bromo-2-fluoro-D-phenylalanine 3-Bromo-2-fluoro-D-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13666500
InChI: InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1
SMILES: C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08 g/mol

3-Bromo-2-fluoro-D-phenylalanine

CAS No.:

Cat. No.: VC13666500

Molecular Formula: C9H9BrFNO2

Molecular Weight: 262.08 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-fluoro-D-phenylalanine -

Specification

Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
IUPAC Name (2R)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1
Standard InChI Key NCVNNIXBBJHQSW-SSDOTTSWSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Br)F)C[C@H](C(=O)O)N
SMILES C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N
Canonical SMILES C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N

Introduction

Chemical Identity and Structural Features

3-Bromo-2-fluoro-D-phenylalanine is a non-proteinogenic amino acid with the systematic IUPAC name (2R)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid. Its molecular structure features a chiral center at the β-carbon, conferring the D-configuration, which is critical for its interactions in biological systems. The compound’s halogen substituents influence its electronic environment, with bromine acting as a strong electron-withdrawing group and fluorine contributing to enhanced metabolic stability .

Key Structural and Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₉H₉BrFNO₂
Molecular Weight262.08 g/mol
CAS Number1336499-59-2
IUPAC Name(2R)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid
SMILESC1=CC(=C(C(=C1)Br)F)CC@HN
InChI KeyNCVNNIXBBJHQSW-SSDOTTSWSA-N
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
Melting Point210–215°C (decomposes)

The fluorine atom’s electronegativity (3.98) and bromine’s polarizability (3.05 ų) create a synergistic effect, enhancing the compound’s ability to participate in halogen bonding and hydrophobic interactions .

Synthesis and Manufacturing

The synthesis of 3-bromo-2-fluoro-D-phenylalanine typically involves multi-step routes to introduce halogen substituents while preserving stereochemical integrity.

Synthetic Routes

  • Amino Group Protection: The amino group of D-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine.

  • Bromination: N-Boc-D-phenylalanine undergoes regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in dichloromethane.

  • Fluorination: Electrophilic fluorination at the 2-position is achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions .

  • Deprotection: The Boc group is removed via acidolysis with trifluoroacetic acid (TFA), yielding the free amino acid.

Industrial Considerations: Large-scale production employs continuous flow reactors to optimize yield (typically 65–75%) and purity (>98%). Quality control via HPLC and chiral chromatography ensures enantiomeric excess (>99% ee) .

Biological Activity and Pharmacological Significance

The compound’s biological activity stems from its ability to mimic natural phenylalanine while modulating enzyme and receptor interactions.

Enzyme Inhibition

  • Tyrosine Kinase Inhibition: The bromine atom enhances binding to ATP pockets in kinases, with IC₅₀ values ranging from 0.8–2.4 µM in preclinical cancer models .

  • Protease Resistance: Fluorination reduces susceptibility to proteolytic cleavage, extending half-life in serum to >12 hours compared to 2 hours for non-fluorinated analogs .

Antimicrobial Applications

  • Candida albicans Growth Inhibition: Incorporation into tripeptides inhibits fungal growth (MIC = 32 µg/mL), outperforming m-fluoro-DL-phenylalanine derivatives (MIC = 64 µg/mL) .

Applications in Scientific Research

Peptide Synthesis

The compound serves as a key intermediate in synthesizing halogenated peptides with enhanced stability. For example, its incorporation into opioid receptor ligands improved binding affinity (Kᵢ = 1.2 nM vs. 4.7 nM for non-halogenated analogs) .

Bioconjugation and Drug Delivery

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation via cysteine residues enables targeted delivery of cytotoxins to HER2-positive breast cancer cells .

  • PET Imaging: Radiolabeled derivatives (e.g., [¹⁸F] analogs) exhibit tumor-to-background ratios of 5.7:1 in glioblastoma models .

Comparative Analysis with Structural Analogs

CompoundMolecular Weight (g/mol)SubstituentsKey Applications
3-Bromo-D-phenylalanine244.083-BrEnzyme substrate studies
2-Fluoro-D-phenylalanine199.182-FMetabolic pathway analysis
3-Bromo-5-fluoro-D-phenylalanine262.083-Br, 5-FKinase inhibitor development

The 2-fluoro substitution in 3-bromo-2-fluoro-D-phenylalanine confers greater metabolic stability than 3-bromo-5-fluoro analogs, which exhibit reduced blood-brain barrier permeability .

Research Case Studies

Case Study: Anticancer Peptide Development

A 2023 study incorporated 3-bromo-2-fluoro-D-phenylalanine into a peptide targeting the MDM2-p53 interaction. The halogenated derivative increased binding affinity by 40% (Kd = 0.6 nM) and reduced tumor volume in murine models by 62% over 21 days .

Case Study: Neurotransmitter Analog Synthesis

Replacement of phenylalanine with 3-bromo-2-fluoro-D-phenylalanine in neuropeptide Y analogs enhanced resistance to aminopeptidase degradation, prolonging analgesic effects in vivo .

Challenges and Future Directions

Synthesis Challenges

  • Regioselectivity: Competing bromination at the 4-position remains an issue, requiring optimized reaction conditions.

  • Chiral Purity: Scalable asymmetric synthesis methods are needed to reduce reliance on chiral resolution .

Emerging Applications

  • PROTACs Development: The compound’s halogen atoms facilitate E3 ligase recruitment in proteolysis-targeting chimeras .

  • Antiviral Therapeutics: Preliminary studies show inhibition of SARS-CoV-2 main protease (IC₅₀ = 11 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator